molecular formula C14H12ClFO2 B5804624 [3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]methanol

[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]methanol

Cat. No.: B5804624
M. Wt: 266.69 g/mol
InChI Key: LFZXDGMGNGGFJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]methanol is an organic compound characterized by the presence of chloro, fluoro, and methoxy functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]methanol typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chloro or fluoro groups are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of halogenated phenyl compounds on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro groups can enhance its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluorophenylboronic acid
  • 3-Chloro-4-fluorophenol
  • 3-Chloro-4-fluorobenzaldehyde

Uniqueness

Compared to similar compounds, [3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]methanol possesses a unique combination of functional groups that confer distinct chemical and biological properties. Its methoxy group, in particular, can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFO2/c15-13-7-10(8-17)4-5-14(13)18-9-11-2-1-3-12(16)6-11/h1-7,17H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZXDGMGNGGFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.